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molecular formula C6H5ClFNO B1279493 4-Amino-5-chloro-2-fluorophenol CAS No. 847872-10-0

4-Amino-5-chloro-2-fluorophenol

Cat. No. B1279493
M. Wt: 161.56 g/mol
InChI Key: GAICBADMNLLFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326975B2

Procedure details

To a solution of potassium 5-chloro-2-fluoro-4-nitrophenolate (1.0 g, 4.35 mmol, Yuxiang) in 95% EtOH (22 mL) and H2O (8 mL) was added Fe (0.97 g, 17.4 mmol) and NH4Cl (1.86 g, 34.8 mmol). The mixture was stirred at rt for 10 hours, then diluted with methanol (100 mL) and ethyl acetate (100 mL). Filtered and the filtrate was concentrated in vacuo. The residue was dissolved in water (50 mL) and ethyl acetate (50 mL). The organic phase was separated and the water phase was extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over anhydrous Na2SO4, and concentrated in vacuo to give the title compound as a pale solid (0.6 g, 85.3%).
Name
potassium 5-chloro-2-fluoro-4-nitrophenolate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
85.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:10]([O-])=O)=[CH:4][C:5]([F:9])=[C:6]([O-:8])[CH:7]=1.[K+].[NH4+].[Cl-]>CCO.O.CO.C(OCC)(=O)C.[Fe]>[NH2:10][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([OH:8])=[C:5]([F:9])[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium 5-chloro-2-fluoro-4-nitrophenolate
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)[O-])F)[N+](=O)[O-].[K+]
Name
Quantity
1.86 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
22 mL
Type
solvent
Smiles
CCO
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
0.97 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1Cl)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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